
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine” is a chemical compound with the empirical formula C7H10BrN3O . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine” consists of a pyrimidine ring substituted with a bromine atom at the 5th position, a methoxy group at the 2nd position, and a dimethylamino group at the 4th position .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound can be used in organic synthesis, contributing to advancements in fields like pharmaceuticals and organic synthesis. Organic synthesis is a special branch of chemical synthesis dealing with the construction of organic compounds via organic reactions.
Nucleophilic Aromatic Substitution
The bromine atom in the compound, being a good leaving group, could be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst. This makes it useful in nucleophilic aromatic substitution reactions, which are a common class of reactions in organic chemistry.
Alkylation
The amine group in the compound can be further alkylated with various alkylating agents, introducing additional functionalities to the molecule. Alkylation is a process in which an alkyl group is transferred from one molecule to another.
Reductive Amination
The amine group in the compound could be formed by reductive amination of the corresponding ketone or aldehyde precursor. Reductive amination is a form of amination that involves the conversion of a carbonyl group to an amine via an intermediate imine.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYIUJOLZYHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337350 |
Source


|
| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |
CAS RN |
57054-81-6 |
Source


|
| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



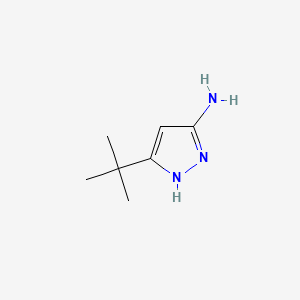
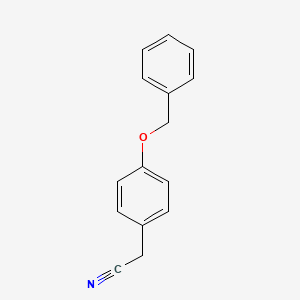
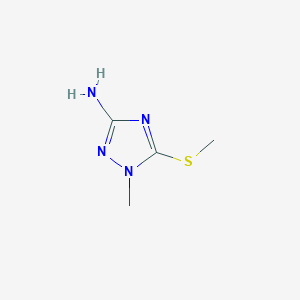
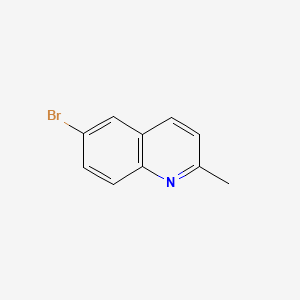


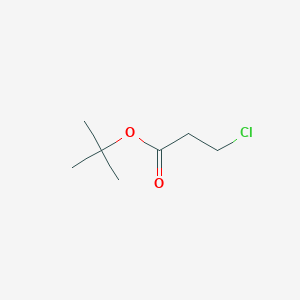
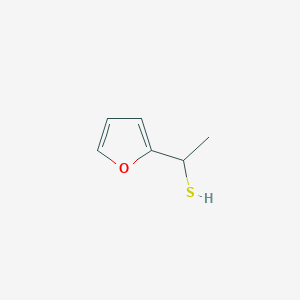



![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)